molecular formula C22H20O13 B074498 Carmine CAS No. 1390-65-4

Carmine

Cat. No.: B074498
CAS No.: 1390-65-4
M. Wt: 492.4 g/mol
InChI Key: DGQLVPJVXFOQEV-NGOCYOHBSA-N
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Description

Carmine is a complex, natural red pigment derived from the aluminum or calcium salts of carminic acid, which is obtained from the scale insect Dactylopius coccus. In life science research, its primary and most valued application is in histological staining, where it serves as a vital biological dye. Specifically, it is the key component in Mayer's Carmine Alum and other similar formulations used for nuclear staining, brilliantly highlighting chromatin and other nucleic acid-rich structures within tissue sections under microscopic examination. Its mechanism of action involves the electrostatic binding of the carminic acid anion to positively charged, basic proteins like histones within the nucleus, resulting in a distinct, intense red coloration.

Properties

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLVPJVXFOQEV-NGOCYOHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB]
Record name Carmine
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CAS No.

1390-65-4
Record name Carmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Carmine, a natural red dye derived from the cochineal insect (Dactylopius coccus), has been utilized in various applications, including food coloring, cosmetics, and biological staining. This article examines the biological activity of carmine, focusing on its mechanisms of action, potential allergenic effects, and applications in scientific research.

Carmine is primarily composed of carminic acid, a polyketide compound that exhibits significant biological activity. The dye is known for its ability to selectively stain biological tissues, particularly nuclei and mucins. The staining mechanism involves coordination bonds between carmine and cellular components, which can vary depending on the formulation used. For example, carmine interacts with glycogen through hydrogen bonding and with acidic mucins via ionic interactions .

PropertyValue
Chemical FormulaC₂₁H₂₀O₁₃Al
SolubilitySoluble in water at pH > 12
ColorRed
SourceCochineal insects

Biological Applications

Carmine's biological activity extends to numerous fields:

  • Histology : It is widely used as a staining agent in histological studies to visualize cellular structures.
  • Food Industry : As a natural colorant (E120), it is employed in various food products, including yogurts and beverages .
  • Pharmaceuticals : Carmine's stability and safety profile make it suitable for use in drug formulations.

Allergic Reactions and Toxicity

Despite its widespread use, carmine can trigger allergic reactions in sensitive individuals. A study involving 110 patients with chronic inducible urticaria found that 8% exhibited positive reactions to carmine during oral challenges. Common symptoms included generalized urticaria and angioedema .

Table 2: Allergy Testing Results

Test TypePositive Results (%)
Skin Prick Test17%
Patch Test6%
Oral Challenge8%

Case Studies

  • Production via Metabolic Engineering :
    Recent advancements have enabled the biosynthesis of carminic acid from glucose using engineered Escherichia coli. This method optimizes polyketide synthase machinery to enhance production efficiency. The study reported a yield of 0.63 mg/L of carminic acid through fed-batch fermentation techniques .
  • Impact on Cell Division :
    Research examining the effects of indigo carmine (a related dye) on plant cells revealed significant chromosomal aberrations at concentrations exceeding 0.0125 mg/mL. The study highlighted alterations in root morphology and mitotic indices, indicating potential genotoxic effects .

Scientific Research Applications

Food Industry

Carmine is extensively used as a natural colorant in food and beverages. It is known for its stability and vibrant hue, making it a preferred choice for manufacturers looking to enhance the visual appeal of products.

Case Study: Use in Beverages

  • Application : Carmine is commonly used in drinks like Campari and some yogurts.
  • Safety Evaluation : Studies have shown that carmine is safe for consumption at levels typically used in food products. A chronic toxicity study in rats concluded that carmine does not pose a carcinogenic risk at dietary levels up to 500 mg/kg body weight per day .

Cosmetics

Carmine is widely utilized in cosmetics due to its intense red color. It is found in products such as lipsticks, blushes, and nail polishes.

Case Study: Allergic Reactions

  • Study Findings : Research indicates that carmine can cause allergic reactions in some individuals. A study involving urticaria patients found that 8% exhibited allergy symptoms related to carmine exposure . Skin prick tests revealed a significant incidence of positive reactions, emphasizing the need for awareness regarding potential allergies when using carmine-containing products.

Medical Applications

Historically, carmine has been used for medicinal purposes by various cultures. Its properties have been explored for potential therapeutic uses.

Case Study: Historical Uses

  • Aztec Medicine : The Aztecs utilized cochineal extracts for wound healing when mixed with vinegar. This traditional application highlights carmine's historical significance beyond its use as a dye .

Scientific Research

Carmine plays an important role in scientific research, particularly in histology and staining techniques.

Applications in Histology

  • Staining Techniques : Carmine is employed to stain glycogen and acidic mucopolysaccharides in tissue samples. For instance:
    • Best's Carmine: Used to stain glycogen.
    • Mucicarmine: Stains acidic mucopolysaccharides.
    • Carmalum: Stains cell nuclei .

Environmental Considerations

Recent advancements have explored sustainable production methods for carmine alternatives using genetically engineered microorganisms.

Case Study: Vegan Carmine Production

  • Research Findings : A study published in the Journal of the American Chemical Society demonstrated that metabolically engineered Escherichia coli could produce carminic acid, presenting a potential vegan alternative to traditional carmine extraction methods . This innovation could address ethical concerns associated with insect-derived dyes while maintaining color quality.

Data Summary Table

Application AreaSpecific UsesSafety FindingsNotes
FoodBeverages, YogurtsSafe at levels ≤ 500 mg/kg body weightCommonly used natural colorant
CosmeticsLipsticks, BlushesAllergy incidence ~8%Significant allergic reactions reported
MedicineHistorical wound treatmentTraditional use by AztecsPotential therapeutic properties
Scientific ResearchHistology stainingWidely accepted methodEssential for various staining techniques
EnvironmentalVegan productionInnovative approachSustainable alternatives being explored

Comparison with Similar Compounds

Comparison with Similar Compounds

Carmine vs. Indigo Carmine

Indigo Carmine (Acid Blue 74, C.I. 73015) is a synthetic blue dye structurally distinct from carmine. Unlike carmine, it is sulfonated and water-soluble, with the formula C₁₆H₈N₂Na₂O₈S₂ . Key differences include:

Property Carmine Indigo Carmine
Source Natural (cochineal insects) Synthetic
Color Red Blue
Stability Stable at neutral pH; degrades in acids Degrades at high pH (>10)
Applications Food, cosmetics Medical diagnostics, textiles
Toxicity Rare allergies; banned in some regions Linked to oxidative stress in high doses

Indigo carmine is used intravenously in medical procedures (e.g., detecting urinary tract leaks) but shares carmine’s pH sensitivity. At pH 11, its photocatalytic degradation efficiency drops to 30.45%, compared to optimal degradation at pH 5 .

Carmine vs. Congo Red

Congo Red (C.I. 22120) is an azo dye with the formula C₃₂H₂₂N₆Na₂O₆S₂ . Unlike carmine, it is synthetic and exhibits metachromatic properties (color shift under varying conditions):

Property Carmine Congo Red
Chemical Class Anthracenecarboxylic acid Azo dye
Solubility Insoluble in organic solvents Water-soluble
Environmental Impact Biodegradable Persistent; toxic to aquatic life
Degradation Photostable Susceptible to photocatalytic breakdown


Congo Red is primarily used in histology and textile dyeing but poses environmental risks due to its persistence in water systems .

Carmine vs. Carminic Acid Derivatives

Carminic acid (precursor to carmine) is insoluble in apolar solvents, limiting its use in oil-based products. Derivatives like 4-aminocarminic acid enhance acid stability but retain poor solubility in organic solvents . Synthetic analogs (e.g., fermentation-produced carmine) aim to mimic natural carmine’s properties while addressing ethical and supply concerns .

Research Findings and Data Tables

Table 1: Photocatalytic Degradation Efficiency of Carmine and Indigo Carmine

Dye pH Degradation Efficiency (%) Mechanism
Carmine 3 ~20% (estimated) Acid hydrolysis
Carmine 7 Stable N/A
Indigo Carmine 5 ~85% Hydrolysis, oxidation
Indigo Carmine 11 30.45% Reduced reactive species

Table 2: Market and Application Trends (2023–2032)

Parameter Carmine Synthetic Alternatives
Market Size $50.1 billion $88.5 billion (projected)
Growth Driver Natural product demand Cost efficiency
Key Limitation Ethical sourcing Toxicity concerns

Critical Notes on Toxicity and Regulation

  • Carmine : Associated with rare allergic reactions (e.g., anaphylaxis). The EU mandates labeling for products containing E120 .
  • Indigo Carmine : High doses may induce oxidative DNA damage in vitro .
  • Regulatory bodies like the FDA and EFSA enforce strict limits on dye concentrations in food and pharmaceuticals .

Q & A

Advanced Research Question

  • Life Cycle Assessment (LCA) : Quantify environmental footprints from cochineal farming to waste disposal, incorporating metrics like carbon equivalence and water usage.
  • Ecotoxicological Assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence models to evaluate aquatic toxicity.
  • Computational Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict metabolite persistence. Cross-reference EU chemical data platforms for regulatory compliance .

How should researchers ethically source carmine samples to comply with biodiversity and ethical research guidelines?

Basic Research Question
Ethical sourcing mandates:

  • Certification : Use suppliers adhering to CITES (Convention on International Trade in Endangered Species) and Nagoya Protocol standards.
  • Documentation : Require batch-specific certificates detailing geographic origin, harvest practices, and insect welfare measures.
  • Alternatives : Explore plant-derived anthocyanins or fungal pigments for comparative studies, ensuring alignment with institutional ethics committees .

How can researchers design experiments to evaluate carmine’s interactions with synthetic polymers in drug-delivery systems?

Advanced Research Question

  • In Vitro Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities between carmine and polymers (e.g., PLGA).
  • Release Kinetics : Simulate physiological conditions (37°C, pH 7.4) and monitor dye release via dialysis membranes, validated by HPLC.
  • Stability Testing : Apply dynamic light scattering (DLS) to assess nanoparticle aggregation over time. Reference collaborative frameworks for interdisciplinary material science .

What strategies mitigate batch-to-batch variability in carmine for longitudinal studies?

Advanced Research Question

  • Quality Control (QC) : Implement ISO 17025-accredited protocols for each batch, including pH-adjusted stability testing and impurity profiling.
  • Data Normalization : Use internal standards (e.g., allura red AC) to calibrate spectrophotometric readings.
  • Collaborative Databases : Contribute to open-access platforms like the EU Common Data Platform on Chemicals to share batch metadata .

How can researchers validate carmine’s antioxidant properties while controlling for confounding variables?

Basic Research Question

  • Assay Selection : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays with Trolox equivalents for quantification.
  • Interference Checks : Pre-treat samples with chelating agents (e.g., EDTA) to neutralize metal ions.
  • Blinding : Employ double-blind protocols in spectrophotometric readings to reduce bias. Publish raw datasets in supplementary materials for peer validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carmine
Reactant of Route 2
Carmine

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